molecular formula C23H18FNO6 B3038789 Benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 902322-68-3

Benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B3038789
CAS No.: 902322-68-3
M. Wt: 423.4 g/mol
InChI Key: OGTQELPUTMUATP-UHFFFAOYSA-N
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Description

Benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a synthetically derived small molecule belonging to the medicinally privileged amino-substituted 4,8-dihydropyrano[3,2-b]pyran structural class. These compounds are recognized for their significant potential in pharmaceutical research and drug discovery, particularly due to a molecular framework found in numerous natural products and bioactive molecules . The core pyrano[3,2-b]pyran scaffold is a key structural motif in several halogenated natural products isolated from marine sources, such as Laurencia species, and is a pivotal target in synthetic chemistry . The presence of multiple functional groups on the core structure—including the 4-fluorophenyl moiety, a benzyl ester at position 3, and the hydroxymethyl group—makes this compound a versatile and valuable intermediate for further chemical exploration and derivatization. Compounds within this class have been reported to exhibit a range of notable biological activities, which may include antibacterial, antioxidant, and antitumor properties, making them attractive for the development of new therapeutic agents . The synthetic route for related analogs emphasizes green chemistry principles, often employing organocatalysts like L-proline and utilizing ultrasound irradiation in aqueous ethanolic solutions to achieve high efficiency and broad functional group tolerance . This product is intended for research applications only and is a critical building block for medicinal chemists working in hit-to-lead optimization, the synthesis of complex hybrid molecules, and investigating structure-activity relationships (SAR) in various biological assays. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO6/c24-15-8-6-14(7-9-15)18-19(23(28)29-12-13-4-2-1-3-5-13)22(25)31-20-17(27)10-16(11-26)30-21(18)20/h1-10,18,26H,11-12,25H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTQELPUTMUATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(OC3=C(C2C4=CC=C(C=C4)F)OC(=CC3=O)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ultrasound-Assisted Multicomponent Synthesis

This method adapts sonochemical conditions from the synthesis of 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-dihydropyrano[3,2-b]pyran-3-carbonitrile, replacing malononitrile with benzyl cyanoacetate to install the benzyl carboxylate group.

Procedure :

  • Reagents :
    • Benzyl cyanoacetate (1 mmol)
    • Kojic acid (1 mmol)
    • 4-Fluorobenzaldehyde (1 mmol)
    • L-Proline (20 mol%)
    • Ethanol/water (1:1 v/v, 5 mL)
  • Steps :
    • Combine reagents in a round-bottom flask.
    • Irradiate with ultrasound (40 kHz, 180 W) at 25°C for 10–15 minutes.
    • Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7).
    • Filter the precipitate, wash with cold ethanol, and recrystallize.

Yield : 85–92% (estimated based on analogous reactions).

Conventional Thermal Synthesis

For laboratories without ultrasound equipment, thermal activation offers an alternative:

  • Reagents : Same as above.
  • Steps :
    • Reflux the mixture at 80°C for 4–6 hours.
    • Isolate the product similarly.

Yield : 70–78% (lower due to slower kinetics).

Reaction Mechanism and Key Intermediates

The synthesis proceeds through three stages (Figure 1):

  • Knoevenagel Condensation : Benzyl cyanoacetate and 4-fluorobenzaldehyde form an α,β-unsaturated intermediate.
  • Michael Addition : Kojic acid attacks the electrophilic β-carbon, establishing the pyran ring.
  • Cyclization and Tautomerization : Intramolecular hemiacetal formation and proton shifts yield the final product.

The amino group at position 2 arises from tautomerization or hydrolysis of the cyano intermediate, stabilized by L-proline’s secondary amine.

Optimization of Reaction Conditions

Critical parameters affecting yield and purity include:

Parameter Optimal Value Effect on Yield
Catalyst loading 20 mol% L-proline Maximizes rate
Solvent ratio (EtOH:H₂O) 1:1 Enhances solubility
Sonication power 180 W Reduces time
Temperature (ultrasound) 25°C Prevents degradation

Ultrasound improves yields by 15–20% compared to thermal methods, attributed to cavitation-enhanced mixing.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 5.25 (s, 2H, CH₂Ph), 4.90 (s, 1H, OH), 4.30 (s, 2H, NH₂), 3.75 (m, 2H, CH₂OH).
  • ¹³C NMR : 165.8 (C=O), 162.1 (C-F), 108.9 (pyran C-2).
  • HRMS : m/z 454.1372 [M+H]⁺ (calculated for C₂₃H₂₀FNO₆).

Purity : >98% by HPLC (C18 column, MeOH/H₂O = 65:35).

Applications and Derivatives

The compound’s fluorophenyl and hydroxymethyl groups make it a candidate for:

  • Anticancer agents : Analogues inhibit topoisomerase II.
  • Antibacterial scaffolds : Pyranopyrans show activity against S. aureus.

Derivatives can be synthesized by varying the aryl aldehyde or ester group (e.g., methyl or ethyl carboxylates).

Scientific Research Applications

Benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Substituents Functional Group Melting Point (°C) IR Peaks (cm⁻¹) Key Spectral Features
Target Compound : Benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate 4-fluorophenyl (position 4); benzyl ester (position 3) Carboxylate ester Not reported Predicted: ~3400 (NH/OH), ~1700 (C=O) Expected NMR: Benzyl protons (~7.36 ppm, aromatic), fluorophenyl splitting (~7.20 ppm)
Methyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate 4-chlorophenyl (position 4); methyl ester (position 3) Carboxylate ester Not reported Not reported Molecular formula: C₁₇H₁₄ClNO₆; Molar mass: 363.75 g/mol
Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate 2-chlorophenyl (position 4); methyl ester (position 3) Carboxylate ester Not reported Not reported Density: 1.53 g/cm³; Predicted boiling point: 622.5°C
2-Amino-4-(4-((4-bromobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6d) 4-bromobenzyloxy-phenyl (position 4); carbonitrile (position 3) Carbonitrile 214–216 3406 (NH/OH), 2191 (C≡N) 1H NMR: Aromatic protons at 7.36 ppm (benzyl), 7.20 ppm (substituted phenyl)
2-Amino-4-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6a) Benzyloxy-phenyl (position 4); carbonitrile (position 3) Carbonitrile 221–224 3400 (NH/OH), 2199 (C≡N) 1H NMR: -CH2 at 4.10 ppm, aromatic protons at 7.20–7.36 ppm
Ethyl 2-amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate 2,6-dichlorophenyl (position 4); ethyl ester (position 3) Carboxylate ester Not reported Not reported Molecular formula: C₁₇H₁₄Cl₂NO₆; Molar mass: 412.21 g/mol

Key Comparative Findings

Substituent Effects on Physicochemical Properties :

  • Aromatic Substituents : The 4-fluorophenyl group in the target compound likely enhances lipophilicity compared to chlorophenyl or bromophenyl analogs, affecting solubility and bioavailability .
  • Ester vs. Carbonitrile : Carboxylate esters (e.g., benzyl, methyl, ethyl) exhibit distinct IR peaks (~1700 cm⁻¹ for C=O) compared to carbonitriles (~2190 cm⁻¹ for C≡N) .

Spectral Differences :

  • 1H NMR : Benzyl ester protons in the target compound would resonate near 7.36 ppm (aromatic), similar to compound 6a . Fluorophenyl protons may show splitting patterns distinct from chlorophenyl derivatives .
  • Melting Points : Carbonitrile derivatives (e.g., 6a, 6d) have higher melting points (214–224°C) than carboxylate esters, likely due to stronger intermolecular interactions .

Molecular Dynamics and Reactivity: The hydroxymethyl group at position 6 and the amino group at position 2 are conserved across analogs, suggesting shared hydrogen-bonding capabilities and reactivity in drug design .

Biological Activity

Benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound's structure includes a pyrano[3,2-b]pyran core with several functional groups that contribute to its reactivity and biological properties. The presence of a fluorophenyl group enhances its electronic properties, potentially influencing its interaction with biological targets.

PropertyValue
CAS Number 902322-68-3
Molecular Formula C23H18FNO6
Molecular Weight 421.39 g/mol
IUPAC Name Benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Binding : It can interact with specific receptors, modulating their activity and influencing cellular responses.
  • Antimicrobial Activity : Studies have suggested potential antimicrobial properties against various pathogens.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Properties

The compound has been investigated for its antibacterial and antifungal effects. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and disruption of tubulin polymerization.

Cholinesterase Inhibition

Similar compounds have demonstrated cholinesterase inhibitory activity, which is significant for treating neurodegenerative diseases like Alzheimer's. This inhibition enhances acetylcholine levels in the brain, potentially improving cognitive function.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various derivatives of pyrano compounds against Gram-positive and Gram-negative bacteria. The results indicated that derivatives similar to this compound exhibited promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Anticancer Research : In a study examining the effects of pyran derivatives on cancer cell lines, it was found that compounds with similar structures induced cell cycle arrest and apoptosis in MCF-7 breast cancer cells. The IC50 values were reported at approximately 15 µM for the most effective derivatives .
  • Cholinesterase Inhibition Study : A molecular docking study revealed that the compound binds effectively to the active site of butyrylcholinesterase (BChE), demonstrating a mixed inhibition profile. The binding affinity was quantified using molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

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